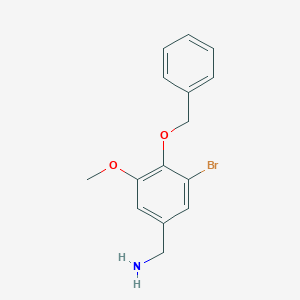
(4-(Benzyloxy)-3-bromo-5-methoxyphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Benzyloxy)-3-bromo-5-methoxyphenyl)methanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxy group attached to a phenyl ring, with a methanamine group as the functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-3-bromo-5-methoxyphenyl)methanamine typically involves multiple steps. One common method starts with the bromination of 4-hydroxy-3-methoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position. This is followed by the protection of the hydroxyl group with a benzyl group to form 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde. The final step involves the reduction of the aldehyde group to a methanamine group using reductive amination techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Benzyloxy)-3-bromo-5-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Zinc in acetic acid or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or thiourea in ethanol.
Major Products
Oxidation: 4-(Benzyloxy)-3-bromo-5-methoxybenzoic acid.
Reduction: 4-(Benzyloxy)-3-methoxyphenylmethanamine.
Substitution: 4-(Benzyloxy)-3-azido-5-methoxyphenylmethanamine.
Aplicaciones Científicas De Investigación
(4-(Benzyloxy)-3-bromo-5-methoxyphenyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of (4-(Benzyloxy)-3-bromo-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the methoxy and benzyloxy groups can enhance its binding affinity and specificity for certain targets. The bromine atom may also play a role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-3-methoxyphenylmethanamine: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde: Contains an aldehyde group instead of a methanamine group, leading to different chemical properties and applications.
Uniqueness
(4-(Benzyloxy)-3-bromo-5-methoxyphenyl)methanamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methoxy and benzyloxy groups enhance its stability and binding properties .
Propiedades
Fórmula molecular |
C15H16BrNO2 |
|---|---|
Peso molecular |
322.20 g/mol |
Nombre IUPAC |
(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methanamine |
InChI |
InChI=1S/C15H16BrNO2/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-8H,9-10,17H2,1H3 |
Clave InChI |
XUIUGWKIMWUHPY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)CN)Br)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine](/img/structure/B13348385.png)
![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
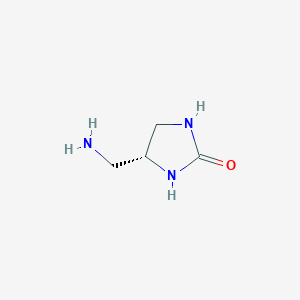
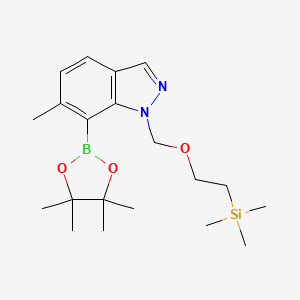
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13348397.png)
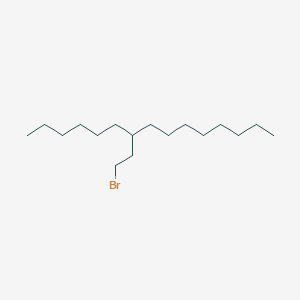
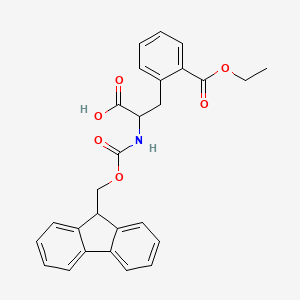
![2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13348420.png)
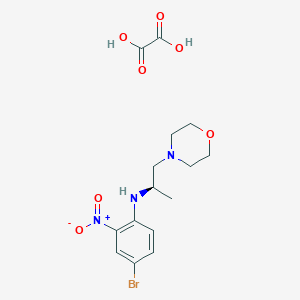
![(7-(4-Phenylquinazolin-2-yl)-7H-benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13348430.png)
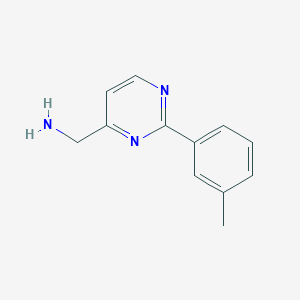
![1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13348448.png)

